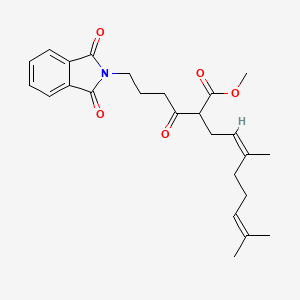
methyl (Z)-2-(4-(1,3-dioxoisoindolin-2-yl)butanoyl)-5,9-dimethyldeca-4,8-dienoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (Z)-2-(4-(1,3-dioxoisoindolin-2-yl)butanoyl)-5,9-dimethyldeca-4,8-dienoate is a complex organic compound with a unique structure that includes a phthalimide group and a long aliphatic chain with multiple double bonds
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl (Z)-2-(4-(1,3-dioxoisoindolin-2-yl)butanoyl)-5,9-dimethyldeca-4,8-dienoate typically involves multiple steps. One common method starts with the preparation of the phthalimide derivative, which is then coupled with a suitable aliphatic chain precursor. The reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) to facilitate the coupling reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
化学反応の分析
Types of Reactions
Methyl (Z)-2-(4-(1,3-dioxoisoindolin-2-yl)butanoyl)-5,9-dimethyldeca-4,8-dienoate can undergo various chemical reactions, including:
Oxidation: The double bonds in the aliphatic chain can be oxidized to form epoxides or diols.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The phthalimide group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles such as amines and thiols. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the double bonds can yield epoxides, while reduction of the carbonyl groups can produce alcohols .
科学的研究の応用
Methyl (Z)-2-(4-(1,3-dioxoisoindolin-2-yl)butanoyl)-5,9-dimethyldeca-4,8-dienoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of methyl (Z)-2-(4-(1,3-dioxoisoindolin-2-yl)butanoyl)-5,9-dimethyldeca-4,8-dienoate involves its interaction with molecular targets such as enzymes and receptors. The phthalimide group can form strong interactions with active sites of enzymes, inhibiting their activity. The aliphatic chain can also interact with lipid membranes, affecting their fluidity and function .
類似化合物との比較
Similar Compounds
Methyl (Z)-2-(4-(1,3-dioxoisoindolin-2-yl)butanoyl)-5,9-dimethyldeca-4,8-dienoate: Similar compounds include other phthalimide derivatives and aliphatic chain compounds with multiple double bonds.
Phthalimide Derivatives: These compounds share the phthalimide group but differ in the aliphatic chain structure.
Aliphatic Chain Compounds: These compounds have similar aliphatic chains but may lack the phthalimide group.
Uniqueness
The uniqueness of this compound lies in its combination of a phthalimide group with a long, unsaturated aliphatic chain. This unique structure allows it to interact with a wide range of molecular targets, making it versatile for various applications .
特性
分子式 |
C25H31NO5 |
|---|---|
分子量 |
425.5 g/mol |
IUPAC名 |
methyl (4Z)-2-[4-(1,3-dioxoisoindol-2-yl)butanoyl]-5,9-dimethyldeca-4,8-dienoate |
InChI |
InChI=1S/C25H31NO5/c1-17(2)9-7-10-18(3)14-15-21(25(30)31-4)22(27)13-8-16-26-23(28)19-11-5-6-12-20(19)24(26)29/h5-6,9,11-12,14,21H,7-8,10,13,15-16H2,1-4H3/b18-14- |
InChIキー |
UYQUMVTZJHVFBX-JXAWBTAJSA-N |
異性体SMILES |
CC(=CCC/C(=C\CC(C(=O)CCCN1C(=O)C2=CC=CC=C2C1=O)C(=O)OC)/C)C |
正規SMILES |
CC(=CCCC(=CCC(C(=O)CCCN1C(=O)C2=CC=CC=C2C1=O)C(=O)OC)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


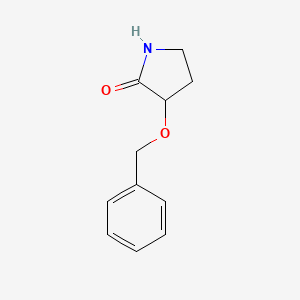
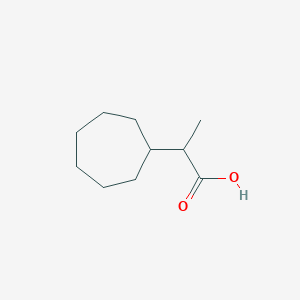

![rac-(3aR,6aR)-6a-(2-methoxyethoxy)-hexahydro-2H-cyclopenta[b]furan-3a-amine hydrochloride](/img/structure/B12311677.png)
![(2R,4S)-4-(difluoromethoxy)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carboxylic acid](/img/structure/B12311679.png)



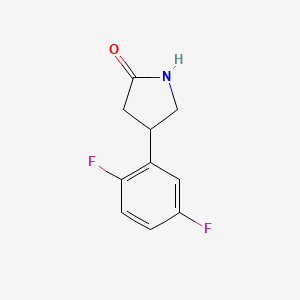
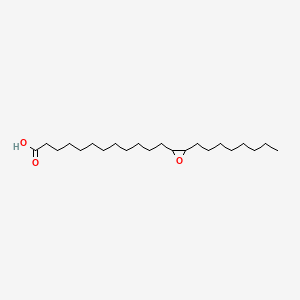

![3-methyl-1-[5-(trifluoromethyl)pyridin-2-yl]-4,5-dihydro-1H-pyrazol-5-one](/img/structure/B12311724.png)
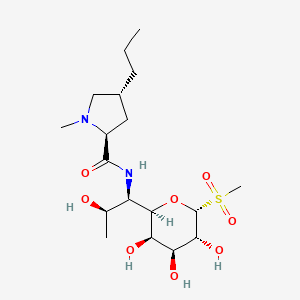
![[5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-N-(1-oxo-1-propan-2-yloxypropan-2-yl)phosphonamidic acid](/img/structure/B12311730.png)
